Fenpiverinium bromide
Overview
Description
Fenpiverinium bromide is a synthetic anticholinergic and antispasmodic compound. It is primarily used to treat smooth muscle spasms and pain. The compound is often marketed in combination with other drugs such as pitofenone hydrochloride and either nimesulide or metamizole in Eastern Europe and India . This compound is known for its ability to inhibit the action of acetylcholine on muscarinic receptors, thereby reducing muscle spasms.
Mechanism of Action
Target of Action
Fenpiverinium bromide is primarily an anticholinergic and antispasmodic compound . It is designed to target smooth muscle spasms . The primary targets of this compound are the muscarinic receptors in the smooth muscles . These receptors play a crucial role in the contraction and relaxation of smooth muscles.
Mode of Action
This compound works by blocking the muscarinic receptors . This action inhibits the increase in frequency of phasic-rhythmic contractions and the tonic tension development induced by acetylcholine . Therefore, it can be said that this compound has exclusively anticholinergic properties .
Biochemical Pathways
It is known to be involved in theneuroactive ligand-receptor interaction and cholinergic synapse pathways . These pathways are crucial for the transmission of signals in the nervous system. By interacting with these pathways, this compound can influence the contraction and relaxation of smooth muscles.
Result of Action
The result of this compound’s action is the relief of smooth muscle spasms . By blocking the muscarinic receptors, it inhibits the contractions induced by acetylcholine, leading to muscle relaxation . This can help alleviate pain and discomfort associated with conditions like gastrointestinal spasms.
Biochemical Analysis
Biochemical Properties
Fenpiverinium bromide plays a significant role in biochemical reactions. It acts as an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors in the nervous system . This action can inhibit the transmission of nerve impulses, leading to relaxation of smooth muscle tissue .
Cellular Effects
This compound affects various types of cells and cellular processes. By blocking the action of acetylcholine, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism . This can result in the relaxation of smooth muscle cells, alleviating spasms and associated pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with muscarinic receptors. As an anticholinergic agent, it inhibits the action of acetylcholine by binding to these receptors, preventing acetylcholine from exerting its effects . This can lead to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to the action of acetylcholine and the functioning of muscarinic receptors
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its action as an anticholinergic agent
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are related to its action as an anticholinergic agent
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenpiverinium bromide can be synthesized through a series of chemical reactions involving piperidine and diphenylbutylamine derivatives. The synthesis typically involves the following steps:
Formation of the Piperidinium Intermediate: The initial step involves the reaction of piperidine with a suitable alkylating agent to form a piperidinium intermediate.
Introduction of the Diphenylbutyl Group: The piperidinium intermediate is then reacted with a diphenylbutylamine derivative to introduce the diphenylbutyl group.
Bromination: The final step involves the bromination of the compound to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Fenpiverinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site.
Condensation Reactions: this compound can react with compounds like 2,4-dinitrophenylhydrazine to form condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Condensation Reactions: Reagents like 2,4-dinitrophenylhydrazine are used under acidic conditions to facilitate the reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Condensation Products: The reaction with 2,4-dinitrophenylhydrazine results in the formation of a yellow-colored product, which is useful for analytical purposes.
Scientific Research Applications
Fenpiverinium bromide has several applications in scientific research:
Comparison with Similar Compounds
Pitofenone Hydrochloride: Another antispasmodic compound often used in combination with fenpiverinium bromide.
Nimesulide: A nonsteroidal anti-inflammatory drug that is sometimes combined with this compound for enhanced therapeutic effects.
Metamizole: An analgesic and antipyretic drug used in combination with this compound to treat pain and spasms.
Uniqueness: this compound is unique due to its specific anticholinergic properties and its ability to selectively target muscarinic receptors. This selectivity makes it particularly effective in treating smooth muscle spasms without causing significant side effects associated with other anticholinergic agents .
Properties
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAHPMMCPXYARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046484 | |
Record name | Fenpiverinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-60-0 | |
Record name | Fenpiverinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpiverinium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpiverinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenpiverinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPIVERINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36479UA8GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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